Cas no 134678-17-4 (Lamivudine)
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) displaying potent antiretroviral activity against HIV-1 and HBV viruses. Its key advantages include high bioavailability, broad-spectrum efficacy, and favorable pharmacokinetic profile, enabling once-daily dosing with minimal side effects. It is often used in combination therapy for the treatment of HIV infection and chronic hepatitis B.

Lamivudine structure
商品名:Lamivudine
Lamivudine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- (2r-cis)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1h)-pyrimidinone
- 3TC
- 3'-THIA-2',3'-DIDEOXYCYTIDINE
- 4-AMINO-1-((2R,5S)-2-HYDROXYMETHYL-[1,3]OXATHIOLAN-5-YL)-1H-PYRIMIDIN-2-ONE
- (-)-BCH-189
- (-)-BETA-L-2',3'-DIDEOXY-3'-THIACYTIDINE
- (-)-B-L-2',3'-DIDEOXY-3'-THIACYTIDINE
- (-)-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cystosine
- (-)-2¢
- (-)NGPB-21
- (2R-cis)-4-amino-1-
- ,3¢
- 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-,(2R-cis)-
- 3'-thia-2',3'-dideoxcytidine
- -deoxy-3¢
- Epivir
- GR109714X
- -thia-2¢
- LAMIVUDINE
- Epivir-HBV
- 2(1H)-Pyrimidinone, 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
- Lamivudine ( 3TC,Epivir-HBV,Epivir®,Heptovir®, Zeffix®)
- (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 2',3'-Dideoxy-3'-thiacytidine
- 3&L-SddC
- cent
- Hepitec
- Heptivir
- Heptovir
- LaMivudine Resolution Mixture A
- Zeffix
- Zefix
- 2′,3′-Dideoxy-3′-thiacytidine
- 2'-Deoxy-3'-thiacytidine
- [ "" ]
- Heptodin
- CIS-LAMIVUDINE
- (-)-2'-Deoxy-3'-thiacytidine
- Lamivudine [USAN:BAN:INN]
- beta-L-3'-Thia-2',3'-dideoxycytidine
- beta-L-2',3'-Dideoxy-3'-thiacytidine
- GR 109714X
- 4-amino-1-[(2R,5S)-2-(hydroxyme
- BCH-189
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
- Lamivudine teva
- LAMIVUDINE [EP IMPURITY]
- Lamivudine- Bio-X
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-Oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- BCH 189
- LAMIVUDINE COMPONENT OF TRIZIVIR
- J-700183
- LAMIVUDINE COMPONENT OF TEMIXYS
- 3TC and NV-01
- L0217
- Lamivudine (EPIVIR)
- EN300-123034
- JTEGQNOMFQHVDC-NKWVEPMBSA-N
- LAMIVUDINE [USP-RS]
- Lamivudine [USAN:USP:INN:BAN]
- (+/-) (Cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- Q422631
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- SR-01000759420
- (+/-)-3TC
- (+/-)-(cis)-4-Amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one
- 136891-12-8
- LAMIVUDINE [USP MONOGRAPH]
- MLS001424097
- Lamivudine for system suitability 1, European Pharmacopoeia (EP) Reference Standard
- lamivudine & TNF-alpha & IFN-gamma
- Lamivudine 100 microg/mL in Acetonitrile:Water
- 4-AMINO-1-((2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
- SMR000466319
- BCH 189, (-)-
- LAMIVUDINE COMPONENT OF DUTREBIS
- Epivir (TN)
- EPZICOM COMPONENT LAMIVUDINE
- P17147
- GG-714
- NSC620753
- .beta.-L-(-)-2',3'-dideoxy-3'-thiacytidine & Sho-Saiko-To
- NC00234
- LAMIVUDINE/ZIDOVUDINE TEVA COMPONENT LAMIVUDINE
- MFCD00869739
- Lamivir
- Lamivudine, 1.0 mg/mL in methanol, certified reference material
- Lamivudine, European Pharmacopoeia (EP) Reference Standard
- MLS000759424
- 4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- LAMIVUDINE [INN]
- HMS3713C16
- NCGC00159341-20
- (+/-)-SddC
- AKOS015854841
- COMBIVIR COMPONENT LAMIVUDINE
- GTPL12673
- CCRIS 9274
- (-)-BCH189
- 4-AMINO-1-[(2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL]-1,2-DIHYDROPYRIMIDIN-2-ONE
- LAMIVUDINE [VANDF]
- CCG-100984
- AB00639995-06
- NCGC00159341-18
- Lamivudine, United States Pharmacopeia (USP) Reference Standard
- SR-01000759420-5
- (+/-)-BCH-189
- LAMIVUDINE [EMA EPAR]
- LAMIVUDINE COMPONENT OF EPZICOM
- DB00709
- LAMIVUDINE [WHO-DD]
- NSC-760061
- (-)-(2'R,5'S)-1-[2'-Hydroxymethyl-5'-(1,3-oxathiolanyl)]cytosine
- MFCD00870542
- C07065
- VIROLAM
- (-)-BCH 189
- DELSTRIGO COMPONENT LAMIVUDINE
- LAMIVUDINE [MART.]
- NCGC00159341-05
- BL164607
- (-)-SddC
- CHEBI:63577
- Lamivudine, British Pharmacopoeia (BP) Reference Standard
- LAMIVUDINUM [WHO-IP LATIN]
- AMY384
- HHA & Lamivudine
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- BIDD:GT0033
- HMS2051D21
- LAMIVUDINE COMPONENT OF DELSTRIGO
- (-)-1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- TRIZIVIR COMPONENT LAMIVUDINE
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Hippeastrum hybrid agglutinin( HHA)
- HMS3259F08
- MLS006011910
- LAMIVUDINE [MI]
- TRIUMEQ COMPONENT LAMIVUDINE
- Q-201275
- (2R,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 1117764-41-6
- Lamivudine & GNA
- AC-1416
- UNII-2T8Q726O95
- KS-1073
- BCH189
- NC00705
- AKOS005622556
- GR-109714X
- rac-cis-Lamivudine ((2RS,5SR)-Lamivudine)
- AB00639995-08
- Z1509637175
- 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2(1H)-pyrimidinone
- AB00639995_09
- Lamivudine, >=98% (HPLC), powder
- NS00007004
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-[1,3]-oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- CPD000466319
- Lamivudine, Pharmaceutical Secondary Standard; Certified Reference Material
- cis(+/-)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
- BCH-790
- CHEMBL141
- LAMIVUDINE [EP MONOGRAPH]
- 4-AMINO-1-[(2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL]-2(1H)-PYRIMIDINONE
- LAMIVUDINE [HSDB]
- 134678-17-4
- LAMIVUDINE COMPONENT OF LAMIVUDINE/ZIDOVUDINE TEVA
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Galanthus Nivalis Agglutinin (GNA)
- HHA & 3TC
- LAMIVUDINE COMPONENT OF COMBIVIR
- 3TC & GNA
- HSDB 7155
- Lamivudine for system suitability 2, European Pharmacopoeia (EP) Reference Standard
- NCGC00159341-04
- Epivir(TM)
- s1706
- SW197614-3
- DRG-0126
- 2T8Q726O95
- LAMIVUDINE [WHO-IP]
- TEMIXYS COMPONENT LAMIVUDINE
- NSC 760061
- LAMIVUDINE [USAN]
- LAMIVUDINE COMPONENT OF TRIUMEQ
- HY-B0250
- D00353
- DTXSID7023194
- LAMIVUDINE TEVA PHARMA B.V.
- KIVEXA COMPONENT LAMIVUDINE
- 3TC & SST
- SCHEMBL109675
- Lamivudine (JAN/USP/INN)
- Lamivudinum
- DTHC
- LAMIVUDINE [JAN]
- BDBM50366817
- LAMIVUDINE [ORANGE BOOK]
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (+/-) (Cis)
- TELURA COMPONENT OF LAMIVUDINE
- EMTRICITABINE IMPURITY C [WHO-IP]
- (-)-L-2',3'-DIDEOXY-3'-THIACYTIDINE; LAMIVUDINE; EPIVIR
- STK801940
- 2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel-
- BRD-K02992638-001-11-8
- BBL033871
- Lamivudine
-
- MDL: MFCD00869739
- インチ: 1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
- InChIKey: JTEGQNOMFQHVDC-NKWVEPMBSA-N
- ほほえんだ: S1[C@]([H])(C([H])([H])O[H])O[C@@]([H])(C1([H])[H])N1C(N=C(C([H])=C1[H])N([H])[H])=O
- BRN: 5480511
計算された属性
- せいみつぶんしりょう: 229.05200
- どういたいしつりょう: 229.052
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 113
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: 175.0 to 179.0 deg-C
- ふってん: 475.4°C at 760 mmHg
- フラッシュポイント: 9℃
- 屈折率: -142 ° (C=1, MeOH)
- ようかいど: water: soluble10mg/mL, clear
- PSA: 115.67000
- LogP: -0.01290
- ひせんこうど: -148° - -137° (c=1,MeOH)
- 濃度: 1.0 mg/mL in methanol
- ようかいせい: 水に溶ける
- マーカー: 5352
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Lamivudine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H373
- 警告文: P260-P314-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 63
- セキュリティの説明: 26-36
- RTECS番号:UW7361333
- ちょぞうじょうけん:2-8°C
Lamivudine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2938901000概要:
HS:2938901000。チドフ定ラミフ定スタフ定ジダノン及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最低関税:6.5%。一般関税:20.0%
申告要素:
製品名, 成分含有量、使用、ソース
要約:
HS:2938901000。4−アミノ−1−(((2 r,5 s)−2−(ヒドロキシメチル)−1,3−オキサイオウヘテロシクロペンタン)ピリミジン−2(1 h)−オン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇:6.5%。一般関税:20.0%
Lamivudine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0250-10mM*1 mL in DMSO |
Lamivudine |
134678-17-4 | 99.85% | 10mM*1 mL in DMSO |
¥858 | 2024-04-20 | |
Enamine | EN300-123034-0.1g |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
134678-17-4 | 95.0% | 0.1g |
$19.0 | 2025-02-19 | |
Enamine | EN300-123034-2.5g |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
134678-17-4 | 95.0% | 2.5g |
$20.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LD881-5g |
Lamivudine |
134678-17-4 | 98% | 5g |
¥94.0 | 2022-06-10 | |
Key Organics Ltd | KS-1073-1MG |
Lamivudine |
134678-17-4 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Enamine | EN300-123034-0.5g |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one |
134678-17-4 | 95.0% | 0.5g |
$19.0 | 2025-02-19 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17122-5g |
Epivir-HBV |
134678-17-4 | BR,98% | 5g |
¥150.00 | 2021-09-02 | |
LKT Labs | L0350-1 g |
Lamivudine |
134678-17-4 | ≥99% | 1g |
$71.20 | 2023-07-11 | |
TRC | L172500-25mg |
Lamivudine |
134678-17-4 | 25mg |
$ 74.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0682-50 mg |
Lamivudine |
134678-17-4 | 99.56% | 50mg |
¥505.00 | 2022-04-26 |
Lamivudine 関連文献
-
Qikun Jiang,Yan Liu,Yunjie Wang,Yinghua Sun,Bo Li,Zhenbao Li,Tianshu Lu,Shang Wang,Zhonggui He RSC Adv. 2016 6 70990
-
Cameron Capeletti da Silva,Marilia de Lima Cirqueira,Felipe Terra Martins CrystEngComm 2013 15 6311
-
Cameron Capeletti da Silva,Ana K. Valdo,José Ant?nio do Nascimento Neto,Leandro Ribeiro,Ariel M. Sarotti,Felipe Terra Martins CrystEngComm 2018 20 3049
-
Cameron Capeletti da Silva,Felipe Terra Martins CrystEngComm 2016 18 8115
-
5. A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analoguesDzmitry G. Kananovich,Alli Reino,Kaja Ilmarinen,Marko R??musoks,Mati Karelson,Margus Lopp Org. Biomol. Chem. 2014 12 5634
-
Cameron Capeletti da Silva,Marilia de Lima Cirqueira,Felipe Terra Martins CrystEngComm 2013 15 6311
-
Cameron Capeletti da Silva,Felipe Terra Martins RSC Adv. 2015 5 20486
-
Shaunak Chakraborty,Somnath Ganguly,Gautam R. Desiraju CrystEngComm 2014 16 4732
-
9. A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analoguesDzmitry G. Kananovich,Alli Reino,Kaja Ilmarinen,Marko R??musoks,Mati Karelson,Margus Lopp Org. Biomol. Chem. 2014 12 5634
-
Felipe Terra Martins,Rodrigo S. Corrêa,Alzir Azevedo Batista,Javier Ellena CrystEngComm 2014 16 7013
134678-17-4 (Lamivudine) 関連製品
- 173522-96-8(Lamivudine Salicylate)
- 77-86-1(Tris(hydroxymethyl)aminoethane)
- 160552-55-6(2(1H)-Pyrimidinone,4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI))
- 139757-68-9(4’-Epi Lamivudine)
- 143491-57-0(Emtricitabine)
- 142217-69-4(Entecavir)
- 30516-87-1(Zidovudine)
- 56-40-6(Glycine)
- 160552-54-5(Lamivudine (R)-Sulfoxide)
- 137530-41-7(ent-Emtricitabine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:134678-17-4)Lamivudine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ